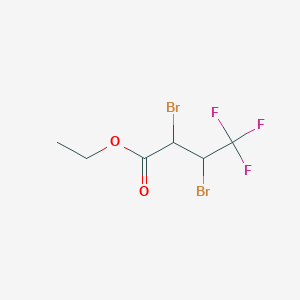

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester (CAS: 371-26-6) is a halogenated ester with the molecular formula C₆H₉Br₂F₃O₂. Key identifiers include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of catalysts. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the product. Additionally, industrial methods may include purification steps such as distillation and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester has several scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and esterification reactions.

Biology: It may be used in biochemical studies to investigate the effects of bromine and fluorine-containing compounds on biological systems.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release butanoic acid and ethanol, while the bromine and fluorine atoms can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Butanoate Esters

a) Butanoic Acid, 2-Bromo-4,4,4-Trifluoro-3-Methyl-, Ethyl Ester (CAS: 2024-54-6)

- Structure : Contains a bromine atom at position 2, a methyl group at position 3, and three fluorines at position 3.

- Molecular formula : C₇H₁₀BrF₃O₂.

- Molecular weight : 263.05 g/mol.

- Boiling point : 178–180°C, significantly higher than the target compound, likely due to increased molecular weight and branching ().

- Applications/Risks : Classified as an irritant (Risk Code 36/37/38), suggesting similar handling precautions for the dibromo analog .

b) Butanoic Acid, 2,2-Dibromo-4,4,4-Trifluoro-3-Oxo-, Methyl Ester (CAS: 93032-04-3)

- Structure : Features two bromine atoms at position 2, a ketone group (3-oxo), and a methyl ester.

- Molecular formula : C₅H₃Br₂F₃O₃.

- Molecular weight : 327.88 g/mol.

- Key differences : The ketone group enhances reactivity (e.g., susceptibility to nucleophilic attack) compared to the target compound’s ester functionality .

Trifluorinated Butanoate Esters

a) Ethyl 4,4,4-Trifluorobutyrate (CAS: 371-26-6)

- Structure : Lacks bromine but shares the 4,4,4-trifluoro substitution.

- Molecular weight : 170.13 g/mol.

- Physical properties : Lower boiling point (99.3°C) compared to brominated analogs, reflecting reduced molecular weight and halogen content .

b) Butanoic Acid, 4,4,4-Trifluoro-3-Hydroxy-2-Methyl-, Ethyl Ester (CAS: 91600-33-8)

- Structure : Includes a hydroxyl (-OH) and methyl group, alongside trifluorination.

- Molecular formula : C₇H₁₁F₃O₃.

Non-Halogenated Butanoate Esters

a) Ethyl Butyrate (CAS: 105-54-4)

- Structure: Simple ethyl ester of butanoic acid without halogens.

- Molecular weight : 116.16 g/mol.

- Applications : Widely used in food and fragrances due to its fruity odor ().

- Comparison : The target compound’s bromine and fluorine substituents would reduce volatility and alter odor profiles, making it less suitable for flavor applications .

Key Data Tables

Table 1: Physical and Structural Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound (371-26-6) | C₆H₉Br₂F₃O₂ | ~327* | 99.3† | 2,3-dibromo; 4,4,4-trifluoro |

| 2-Bromo-3-Methyl Analog (2024-54-6) | C₇H₁₀BrF₃O₂ | 263.05 | 178–180 | 2-bromo; 3-methyl |

| 2,2-Dibromo-3-Oxo Analog (93032-04-3) | C₅H₃Br₂F₃O₃ | 327.88 | N/A | 2,2-dibromo; 3-oxo |

| Ethyl 4,4,4-Trifluorobutyrate (371-26-6) | C₆H₉F₃O₂ | 170.13 | 99.3 | 4,4,4-trifluoro |

| Ethyl Butyrate (105-54-4) | C₆H₁₂O₂ | 116.16 | 121–122 | No halogens |

*Estimated based on bromine addition to C₆H₉F₃O₂. †Data from non-brominated analog ().

Biological Activity

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester (CAS Number: 363-57-5) is an organic compound characterized by its unique molecular structure that includes two bromine atoms and three fluorine atoms. Its molecular formula is C6H7Br2F3O2, and it has a molecular weight of approximately 327.92 g/mol . This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activity.

The structural configuration of this compound contributes to its reactivity and biological interactions. The presence of halogen substituents often enhances the lipophilicity and alters the pharmacokinetic profiles of organic compounds.

Key Physical Properties:

| Property | Value |

|---|---|

| Boiling Point | 90.0-92.0 °C (15 Torr) |

| Density | 1.823 g/cm³ (25 °C) |

Research indicates that halogenated fatty acids can modulate biological responses through lipid signaling pathways. The trifluoromethyl group is known to influence the electronic properties of molecules and can enhance their interaction with biological targets such as enzymes and receptors .

Antimicrobial Properties

Studies have suggested that compounds similar to butanoic acid derivatives exhibit antimicrobial activity. For instance, halogenated compounds have been found to disrupt microbial membranes or inhibit metabolic pathways essential for microbial growth.

Anti-inflammatory Effects

Research on related compounds indicates potential anti-inflammatory effects due to their ability to modulate cytokine production and immune responses. This activity may be attributed to the compound's structure which allows it to interact with inflammatory mediators .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that structurally similar dibrominated esters showed significant inhibition against various bacterial strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

- Inflammation Modulation : In vitro studies indicated that butanoic acid derivatives could reduce the expression of pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butanoic acid | C₄H₈O₂ | Simple structure without halogens |

| Ethyl 2-bromobutanoate | C₆H₉BrO₂ | Contains one bromine atom |

| Ethyl trifluoroacetate | C₅H₃F₃O₂ | Contains trifluoromethyl group |

| Butanoic acid, 2-bromo-, ethyl ester | C₆H₉BrO₂ | Contains one bromine atom |

The unique dual bromination and trifluoromethyl substitution in this compound may enhance its reactivity and biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. Q1. What are the key synthetic pathways for preparing 2,3-dibromo-4,4,4-trifluoroethyl butanoate, and what methodological challenges arise during bromination and esterification?

Answer :

- Synthesis Strategy :

- Step 1 : Start with 4,4,4-trifluoro-3-oxobutanoic acid ethyl ester (CAS 372-31-6, ). Bromination at positions 2 and 3 can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under anhydrous conditions .

- Step 2 : Optimize reaction temperature (0–25°C) to minimize side reactions (e.g., β-elimination of fluorine). Use DMF or THF as solvents to enhance bromine solubility .

- Challenges :

- Regioselectivity : Competing bromination at other positions may occur; control via steric hindrance or directing groups.

- Fluorine Stability : Avoid thermal degradation by maintaining low temperatures during esterification .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer :

- NMR Analysis :

- ¹H NMR : Look for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and methine protons adjacent to bromine (δ 4.5–5.5 ppm) .

- ¹⁹F NMR : A singlet at δ -70 to -75 ppm confirms the CF₃ group .

- IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹ (ester) and C-Br stretches at 500–600 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) should show molecular ion clusters for bromine isotopes (m/z ~356–360) .

Advanced Research Questions

Q. Q3. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the brominated positions in nucleophilic substitution reactions?

Answer :

- Electronic Effects : The CF₃ group increases the electrophilicity of adjacent carbons, enhancing SN2 reactivity at C2 and C3. However, steric hindrance from bromine and fluorine may slow kinetics .

- Experimental Design :

Q. Q4. What are the thermal stability profiles of this compound under varying pH conditions, and how can decomposition pathways be mitigated?

Answer :

- Stability Data :

- Mitigation Strategies :

- Store under inert atmosphere (N₂/Ar) at ≤4°C.

- Use buffered solutions (pH 5–7) for aqueous experiments .

Q. Q5. How can researchers resolve contradictions in reported bioactivity data for bromo-fluoroesters, particularly regarding enzyme inhibition vs. receptor antagonism?

Answer :

Properties

Molecular Formula |

C6H7Br2F3O2 |

|---|---|

Molecular Weight |

327.92 g/mol |

IUPAC Name |

ethyl 2,3-dibromo-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C6H7Br2F3O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h3-4H,2H2,1H3 |

InChI Key |

ZYEFQQDGFOQJPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C(F)(F)F)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.